molecular formula C14H14F5NO B4030242 (3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone

(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone

Cat. No.: B4030242
M. Wt: 307.26 g/mol
InChI Key: CIXFZFMWAKNTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at the 3 and 5 positions, and a methanone group attached to a pentafluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

    Attachment of the Pentafluorophenyl Ring:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenyl ring, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with nucleophiles attached to the pentafluorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluorophenyl group may enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylpiperidin-1-yl)(trifluoromethyl)methanone: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.

    (3,5-Dimethylpiperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a pentafluorophenyl group.

Uniqueness

(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO/c1-6-3-7(2)5-20(4-6)14(21)8-9(15)11(17)13(19)12(18)10(8)16/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXFZFMWAKNTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethylpiperidin-1-yl)(pentafluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.